ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of suitable precursors that undergo cyclization and subsequent functionalization to introduce the desired substituents. For instance, compounds related to ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized via reactions involving ethyl esters, amino-thiazoles, and cyanoacetate, showcasing the diversity of synthetic routes and the potential for structural variation within this chemical class (Youssef et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, is characterized by the presence of multiple ring systems and functional groups. This complexity contributes to the compound's chemical behavior and interactions. The detailed analysis of such structures often involves X-ray diffraction and spectroscopic methods to elucidate the arrangement of atoms and the nature of intramolecular bonds (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into fused heterocyclic systems. These reactions are fundamental for modifying the chemical structure to attain desired physical and chemical properties, as well as for exploring potential biological activities (Gregg et al., 2007).
Physical Properties Analysis
The physical properties of ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications. Analysis of related compounds provides insights into how structural variations affect these physical characteristics (Adole et al., 2021).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are central to their potential as chemical intermediates and bioactive molecules. Investigations into these properties help delineate the scope of their applications and guide the design of new compounds with enhanced performance and specificity (Rodinovskaya et al., 2003).
properties
IUPAC Name |
ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O4/c1-2-22-12(19)10-5-15-17-6-8(3-13-11(10)17)16-7-9(4-14-16)18(20)21/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLKKFWZTTXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
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